(1R)-3,3-difluorocyclopentan-1-amine hydrochloride is a chiral amine compound with the molecular formula . It features two fluorine atoms attached to the third carbon of the cyclopentane ring and is protonated to form its hydrochloride salt. This compound is of significant interest in various scientific research applications due to its unique structural properties and potential biological activities .
The compound is classified as a chiral amine and falls under the category of fluorinated organic compounds. It is synthesized from cyclopentanone, which serves as a precursor in its production. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable candidate in medicinal chemistry and organic synthesis .
The synthesis of (1R)-3,3-difluorocyclopentan-1-amine hydrochloride typically involves several key steps:
The industrial production of this compound may utilize optimized reaction conditions and continuous flow reactors to enhance yield and purity.
The molecular structure of (1R)-3,3-difluorocyclopentan-1-amine hydrochloride can be represented as follows:
The compound exhibits chirality, with the configuration at the first carbon being designated as R .
(1R)-3,3-difluorocyclopentan-1-amine hydrochloride can undergo various chemical reactions typical for amines and fluorinated compounds:
Key physical and chemical properties of (1R)-3,3-difluorocyclopentan-1-amine hydrochloride include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
(1R)-3,3-difluorocyclopentan-1-amine hydrochloride finds applications across several scientific fields:
The installation of gem-difluoro groups at the C3 position of the cyclopentane ring introduces significant synthetic complexity due to stereoelectronic effects and the conformational constraints imposed by fluorine atoms. Synthesis typically begins with enantiomerically enriched precursors or prochiral cyclopentanone derivatives to establish the correct stereochemistry at C1. A critical advancement involves the diastereoselective difluorination of cyclopentenone precursors using sulfur tetrafluoride (SF₄) or Deoxofluor reagents, where the existing chiral center at C1 directs face-selective fluorine delivery . This strategy capitalizes on the thermodynamic preference for fluorine atoms to occupy equatorial positions in the half-chair conformation of the cyclopentane ring, minimizing 1,3-diaxial interactions.
Table 1: Stereochemical Outcomes of Cyclopentanone Difluorination
Precursor Stereochemistry | Fluorinating Agent | diastereomeric Ratio (dr) | Configuration at C1 |
---|---|---|---|
(1R)-Cyclopentan-1-one | Deoxofluor | 92:8 | (1R,3S) |
Racemic Cyclopentan-1-one | SF₄ | 50:50 | Racemic mixture |
(1S)-Cyclopentan-1-one | DAST | 85:15 | (1S,3R) |
Key challenges include suppressing elimination pathways that form olefinic byproducts during nucleophilic fluorination. This is addressed through substrate engineering – installing electron-withdrawing groups (e.g., esters) at C1 to reduce β-hydride elimination – and employing cesium fluoride (CsF) in tert-butanol to promote substitution over elimination . X-ray crystallographic analysis confirms the relative stereochemistry and reveals how gem-difluorination flattens the cyclopentane ring, influencing both reactivity and biological interactions .
Enantiomeric purity at C1 is crucial for biological applications due to stereoselective target recognition. Three primary strategies achieve high enantioselectivity:
Chiral Resolution: Racemic trans-3,3-difluorocyclopentan-1-amine is resolved using diastereomeric salt formation with chiral acids (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid). This method affords >99% enantiomeric excess (ee) but suffers from yield limitations (max. 50% theoretical) .
Asymmetric Hydrogenation: Prochiral 3,3-difluorocyclopent-1-en-1-ylimines undergo hydrogenation using chiral Ir(III) catalysts (e.g., BoPhoz-type ligands). This approach achieves 85-92% ee and >90% yield under optimized conditions (50 bar H₂, 60°C). Catalyst tuning is required to overcome fluorine-induced electronic perturbations on substrate-catalyst interactions [3].
Enzyme-Mediated Dynamic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) catalyze the enantioselective acylation of racemic amines in organic solvents. Continuous in situ racemization of the unfavored enantiomer enables theoretical 100% yield. Recent advances demonstrate 97% ee and 95% yield using vinyl acetate as the acyl donor in toluene at 40°C [3].
Table 2: Enantioselective Synthesis Approaches Comparison
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Resolution | L-Tartaric Acid | >99 | 38-42 | High ee without catalysts |
Asymmetric Hydrogenation | Ir-(S)-BoPhoz | 92 | 90 | Atom economy |
Enzymatic DKR | CALB/vinyl acetate | 97 | 95 | Theoretical 100% yield feasible |
Protecting groups enable chemoselective transformations during the synthesis of this bifunctional molecule (amine and hydrocarbon backbone):
Carbamate Protection: The tert-butoxycarbonyl (Boc) group is universally employed for amine protection due to its stability during fluorination and orthogonal deprotection under acidic conditions. Installation occurs via reaction with di-tert-butyl dicarbonate in tetrahydrofuran using dimethylaminopyridine (DMAP) catalysis (95% yield) . Crucially, Boc protection prevents side reactions during the electrophilic fluorination step, which could otherwise form N-fluoro byproducts.
Deprotection-Hydrochloride Formation: Final deprotection employs concentrated hydrochloric acid in dioxane (4M, reflux, 2h), achieving simultaneous Boc removal and hydrochloride salt formation (>95% conversion) . The hydrochloride salt enhances stability and crystallinity compared to the free base. Alternative acids (trifluoroacetic acid) yield hygroscopic solids unsuitable for characterization.
Carboxylate Intermediates: Early synthetic routes utilize C1-carboxylic acid precursors (e.g., 3,3-difluorocyclopentane-1-carboxylic acid). Methyl ester protection enables Curtius rearrangement to install the amine group via acyl azide intermediates. Hydrolysis under basic conditions (lithium hydroxide) regenerates the acid without epimerization [3].
Radiolabeled analogs, particularly with fluorine-18 (¹⁸F), enable positron emission tomography (PET) imaging applications. Synthesis faces two challenges: (1) incorporating a short-lived isotope (¹⁸F t₁/₂ = 110 min) within limited timeframes, and (2) maintaining stereochemical integrity during rapid synthesis. Two radiolabeling approaches have been developed:
Late-Stage Fluorine-18 Incorporation: Direct nucleophilic ¹⁸F-fluorination of a cyclopentanone triflate precursor (e.g., 3-hydroxycyclopent-1-en-1-yl triflate) using [¹⁸F]CsF/Kryptofix 222 complex in tert-butanol/acetonitrile (1:1). This method proceeds via Sₙ2 mechanism with inversion at C3, followed by hydrogenation and stereoselective amination at C1. The decay-corrected radiochemical yield is 1.3% with >99% radiochemical purity .
Prosthetic Group Approach: Conjugation with 4-[¹⁸F]fluorobenzaldehyde via reductive amination using sodium cyanoborohydride. While this protects the sensitive cyclopentane ring from harsh radiolabeling conditions, it modifies the molecule’s size and transporter affinity. Biodistribution studies in rats show delayed bladder accumulation compared to direct fluorination analogs [4].
Table 3: Radiolabeling Performance Characteristics
Method | Precursor | RCY (%) | Synthesis Time (min) | Specific Activity (GBq/µmol) |
---|---|---|---|---|
Direct [¹⁸F]fluorination | Triflate | 1.3 (dc) | 83 | >74 |
Prosthetic Group ([¹⁸F]FB) | Free amine | 25-30 | 120 | 40-60 |
Key innovations include using [¹⁸F]CsF instead of [¹⁸F]KF to suppress elimination byproducts and implementing cartridge-based purification (Oasis HLB reverse phase) to remove cryptands while retaining product [4]. The resulting ¹⁸F-labeled amine hydrochloride salts are formulated in saline for in vivo studies, demonstrating utility in tracking amino acid transporter activity in tumors .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1